molecular formula C8H4FN3 B1413027 2-(5-Fluoropyridin-2-yl)malononitrile CAS No. 1870747-65-1

2-(5-Fluoropyridin-2-yl)malononitrile

Cat. No. B1413027
M. Wt: 161.14 g/mol
InChI Key: MVDITLUCPDUPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoropyridin-2-yl)malononitrile is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2-(5-Fluoropyridin-2-yl)malononitrile consists of a pyridine ring attached to a malononitrile group . The molecular weight of the compound is 161.14 g/mol.

Scientific Research Applications

Fluorescent Probes and Biological Imaging

2-(5-Fluoropyridin-2-yl)malononitrile demonstrates potential in developing fluorescent probes. For instance, a ratiometric fluorescent probe based on malononitrile has been developed for detecting malononitrile in organic and aqueous phases, which is significant for biological imaging (Gong et al., 2021). Additionally, malononitrile has been utilized in latent turn-on fluorescent probes for detecting toxic malononitrile in water and its practical applications in environmental and biological samples (Jung et al., 2020).

Synthesis of Novel Compounds

2-(5-Fluoropyridin-2-yl)malononitrile is involved in the synthesis of various novel compounds. For instance, it plays a role in the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, which has potential applications in non-linear optical properties and molecular docking analyses (Jayarajan et al., 2019). Another study discusses the synthesis of 2-amino-5-fluoropyridines and related compounds, highlighting their potential in various chemical applications (Hand & Baker, 1989).

Pharmaceutical and Medical Research

In pharmaceutical research, 2-(5-Fluoropyridin-2-yl)malononitrile derivatives are investigated for their potential in drug development. A notable application is in the synthesis of NVP-2, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), showing potential antitumor activity (Saidahmatov et al., 2021). Additionally, malononitrile derivatives have been evaluated for their antimicrobial activity against various bacteria, suggesting their potential in antibacterial drug development (Bogdanowicz et al., 2013).

Safety And Hazards

The safety data sheet for 2-(5-Fluoropyridin-2-yl)malononitrile indicates that it may cause skin irritation . It is intended for research use only and is not intended for human or veterinary use.

properties

IUPAC Name

2-(5-fluoropyridin-2-yl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDITLUCPDUPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyridin-2-yl)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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